molecular formula C13H15N B1582401 6-tert-Butylquinoline CAS No. 68141-13-9

6-tert-Butylquinoline

Cat. No. B1582401
CAS RN: 68141-13-9
M. Wt: 185.26 g/mol
InChI Key: JHAWWJQGHKGXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04207320

Procedure details

4-(1,1-Dimethylethyl)aniline (185 g.) is added dropwise, with stirring, to 500 ml. of 75% sulfuric acid, followed by 376 g. of sodium 3-nitrobenzenesulfonate in one portion, then 212 g. of glycerol over a 10 minute period. The mixture is stirred for 10 minutes, heated slowly to reflux temperature over a 2.5 hour period, then stirred and heated at reflux for 9 hours. The mixture is cooled, diluted with 400 ml. of ice water, basified with 855 ml. of 50% aqueous sodium hydroxide and warmed to 70° C. The supernatant solution is decanted and extracted with toluene. The toluene extract is in turn extracted with three 800 ml. portions of 2 N hydrochloric acid. The combined acid extract is basified with excess 50% aqueous sodium hydroxide and extracted with toluene. The toluene extract is evaporated at reduced pressure to give a residue of 6-(1,1-dimethylethyl)quinoline which is purified by distillation; b.p. 90°-94° C./ 0.18 mm.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].S(=O)(=O)(O)O.[N+]([C:20]1[CH:21]=C(S([O-])(=O)=O)C=C[CH:25]=1)([O-])=O.[Na+].[OH-].[Na+]>OCC(CO)O>[CH3:4][C:2]([C:5]1[CH:11]=[C:10]2[C:8](=[CH:7][CH:6]=1)[N:9]=[CH:21][CH:20]=[CH:25]2)([CH3:1])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to 500 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature over a 2.5 hour period
Duration
2.5 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with 400 ml
CUSTOM
Type
CUSTOM
Details
The supernatant solution is decanted
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
EXTRACTION
Type
EXTRACTION
Details
extracted with three 800 ml
EXTRACTION
Type
EXTRACTION
Details
The combined acid extract
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CUSTOM
Type
CUSTOM
Details
is evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.